molecular formula C25H18ClFN2O4 B2728873 Methyl 2-((2-(4-chlorophenyl)-6-(4-fluorobenzamido)quinolin-4-yl)oxy)acetate CAS No. 1358620-09-3

Methyl 2-((2-(4-chlorophenyl)-6-(4-fluorobenzamido)quinolin-4-yl)oxy)acetate

Cat. No.: B2728873
CAS No.: 1358620-09-3
M. Wt: 464.88
InChI Key: NGTQQODIFQAQAR-UHFFFAOYSA-N
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Description

Methyl 2-((2-(4-chlorophenyl)-6-(4-fluorobenzamido)quinolin-4-yl)oxy)acetate is a complex organic compound that features a quinoline core substituted with chlorophenyl and fluorobenzamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2-(4-chlorophenyl)-6-(4-fluorobenzamido)quinolin-4-yl)oxy)acetate typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the chlorophenyl and fluorobenzamido groups through electrophilic aromatic substitution or nucleophilic aromatic substitution reactions. The final step involves esterification to introduce the methyl acetate group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-(4-chlorophenyl)-6-(4-fluorobenzamido)quinolin-4-yl)oxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-((2-(4-chlorophenyl)-6-(4-fluorobenzamido)quinolin-4-yl)oxy)acetate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other quinoline derivatives with various substituents. Examples include:

  • 2-(4-chlorophenyl)quinoline
  • 6-(4-fluorobenzamido)quinoline
  • Methyl 2-(quinolin-4-yloxy)acetate

Uniqueness

The uniqueness of Methyl 2-((2-(4-chlorophenyl)-6-(4-fluorobenzamido)quinolin-4-yl)oxy)acetate lies in its specific combination of substituents, which may confer unique chemical and biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

methyl 2-[2-(4-chlorophenyl)-6-[(4-fluorobenzoyl)amino]quinolin-4-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClFN2O4/c1-32-24(30)14-33-23-13-22(15-2-6-17(26)7-3-15)29-21-11-10-19(12-20(21)23)28-25(31)16-4-8-18(27)9-5-16/h2-13H,14H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTQQODIFQAQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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